molecular formula C18H17N3O B2732466 4-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide CAS No. 164928-35-2

4-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide

Cat. No. B2732466
CAS RN: 164928-35-2
M. Wt: 291.354
InChI Key: ZBZPOWTURLHKBQ-UHFFFAOYSA-N
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Description

The compound “4-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide” is a derivative of pyrazole, a five-membered heterocycle containing two nitrogen atoms in adjacent positions . Pyrazole derivatives have attracted attention due to their wide range of physiological and pharmacological activities .


Synthesis Analysis

The synthesis of pyrazole derivatives often involves intermediate derivatization methods (IDMs) . For instance, an efficient one-pot two-step synthesis of a similar compound, “3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine”, was reported, involving a solvent-free condensation/reduction reaction sequence .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be confirmed by various methods such as melting point (mp), 1HNMR, 13CNMR, and HRMS . For example, the structure of “3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine” was fully characterized by FTIR-ATR, 1D and 2D NMR experiments, EIMS, and elemental analysis .


Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions. For instance, the reductive amination is a commonly used approach in the pharmaceutical industry for C–N bond construction due to its operational simplicity .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be determined by various methods. For instance, the yield, color, melting point, and NMR data of a similar compound, “3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine”, were reported .

Scientific Research Applications

Structural Analysis and Synthesis Methods

  • Structural Characterization and Tautomerism : Research on related pyrazole compounds, like 4-benzoyl-5-methyl-2-phenylpyrazol-3-one, has revealed insights into their structural characterization, indicating the existence of tautomeric forms stabilized by intramolecular hydrogen bonds. Such findings are critical for understanding the chemical behavior of 4-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide in various solvents and states (Holzer et al., 2003).

  • Novel Synthesis Routes : Studies have developed new synthesis routes for benzamide-based 5-aminopyrazoles, showcasing methods that could potentially apply to the synthesis of this compound derivatives. These methods involve reactions of benzoyl isothiocyanate with malononitrile and hydrazine, leading to compounds with significant biological activities (Hebishy et al., 2020).

Potential Biological Activities

  • Antiviral Activities : Benzamide-based 5-aminopyrazoles and their derivatives have been reported to show remarkable antiavian influenza virus activity. This suggests the potential for this compound to be explored for antiviral properties, especially against influenza A virus (subtype H5N1) (Hebishy et al., 2020).

  • Antimicrobial and Antitubercular Activities : New derivatives similar to this compound have been synthesized and screened for antimycobacterial activity against Mycobacterium tuberculosis, indicating the potential of such compounds as leads for developing new antimicrobial agents (Nayak et al., 2016).

  • Heterocyclic Synthesis and Medicinal Chemistry Applications : The synthesis of different substituted N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, which share structural similarities with this compound, has been reported. These compounds exhibit potential biological applications and have been screened for their inhibitory potential against various enzymes, showcasing their relevance in medicinal chemistry (Saeed et al., 2015).

Mechanism of Action

The mechanism of action of pyrazole derivatives can vary based on their structure and the target they interact with. For instance, some pyrazole-containing compounds have been used as inhibitors of certain ion channels .

Safety and Hazards

The safety and hazards of pyrazole derivatives can vary based on their structure. For instance, some pyrazole-containing compounds have been used safely in the pharmaceutical and agrochemical industries .

properties

IUPAC Name

4-methyl-N-(5-methyl-2-phenylpyrazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O/c1-13-8-10-15(11-9-13)18(22)19-17-12-14(2)20-21(17)16-6-4-3-5-7-16/h3-12H,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBZPOWTURLHKBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC(=NN2C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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